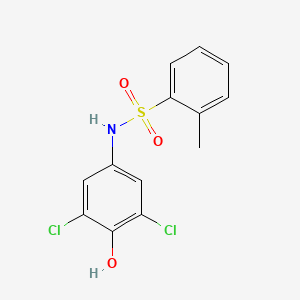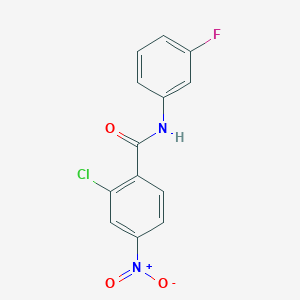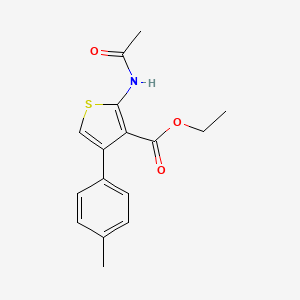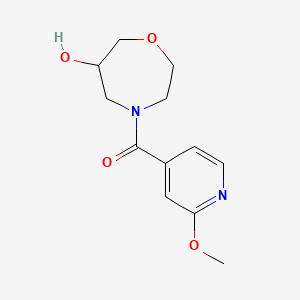
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H11Cl2NO3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.9836698 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Sulfonamide-based compounds have been evaluated for their antitumor properties. A study by Owa et al. (2002) discussed the evaluation of sulfonamide-focused libraries for antitumor activity, highlighting compounds E7010 and E7070 as potent cell cycle inhibitors that have progressed to clinical trials. These compounds demonstrated antimitotic activity and antiproliferative effects across various cancer cell lines, suggesting the therapeutic potential of sulfonamides in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Antimicrobial Activity
Sulfonamides have shown antimicrobial activity. A study by Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates, demonstrating significantly higher antimicrobial activity against various bacterial strains and fungi. This study suggests the utility of sulfonamides in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).
Carbonic Anhydrase Inhibition
Sulfonamides have been identified as potent inhibitors of carbonic anhydrases, enzymes that play significant roles in physiological processes. A study on novel sulfonamide derivatives revealed their inhibitory effects on human carbonic anhydrase isozymes, suggesting applications in treating diseases associated with these enzymes (Żołnowska, Sławiński, Szafrański, Angeli, Supuran, Kawiak, Wieczór, Zielińska, Bączek, & Bartoszewska, 2018).
Synthesis and Characterization
Sulfonamides have been the focus of synthetic and characterization studies to understand their structural and electronic properties. A study by Murthy et al. (2018) on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, utilized computational and spectroscopic methods to characterize the compound, demonstrating the integration of experimental and computational approaches in the study of sulfonamides (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-4-2-3-5-12(8)20(18,19)16-9-6-10(14)13(17)11(15)7-9/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPXRLXPYRTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
![N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574956.png)

![2-ethyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)

![1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5575002.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)
